2-[4-(Propan-2-yloxy)phenyl]-1,3-thiazole-4-carboxylic acid
Description
Properties
IUPAC Name |
2-(4-propan-2-yloxyphenyl)-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S/c1-8(2)17-10-5-3-9(4-6-10)12-14-11(7-18-12)13(15)16/h3-8H,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLGQEFDWPCXNSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2=NC(=CS2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiazole Ring Formation
The thiazole core can be synthesized by condensation reactions involving suitable precursors such as α-haloketones or α-haloesters with thiourea or cysteine derivatives. A common approach involves:
- Condensation of L-cysteine hydrochloride with formaldehyde to form thiazolidine intermediates.
- Subsequent oxidation and ring closure to yield thiazole derivatives.
For example, methyl thiazolidine-4-carboxylate can be oxidized using manganese dioxide (MnO2) in acetonitrile at 60–100 °C for 24–72 hours to form methyl thiazole-4-carboxylate.
Introduction of the 4-(Propan-2-yloxy)phenyl Group
The 4-(propan-2-yloxy)phenyl substituent is typically introduced via aromatic substitution or coupling reactions on the thiazole ring or its precursors. This can be achieved by:
- Starting with a 4-hydroxyphenyl precursor and performing an alkylation reaction with isopropyl bromide or isopropyl iodide to form the propan-2-yloxy group on the phenyl ring.
- Coupling this substituted phenyl moiety to the thiazole ring via cross-coupling reactions or condensation methods.
Carboxylic Acid Group Installation and Hydrolysis
The carboxylic acid group at position 4 of the thiazole ring may be introduced as an ester (e.g., methyl ester) during intermediate steps and subsequently hydrolyzed to the acid:
- Hydrolysis of methyl thiazole-4-carboxylate esters using 10% sodium hydroxide aqueous solution under reflux for 1 hour.
- Acidification of the reaction mixture to pH 3 with hydrochloric acid to precipitate the thiazole-4-carboxylic acid, followed by filtration and drying.
Detailed Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature | Time | Notes |
|---|---|---|---|---|
| Condensation (L-cysteine + formaldehyde) | L-cysteine hydrochloride, formaldehyde, acid catalyst | 60–100 °C | 24–72 hours | Formation of thiazolidine intermediates |
| Oxidation | Manganese dioxide (MnO2), acetonitrile | 60–100 °C | 24–72 hours | Conversion to methyl thiazole-4-carboxylate |
| Hydrolysis | 10% NaOH aqueous solution, reflux | Reflux (~100 °C) | 1 hour | Ester hydrolysis to free acid |
| Acidification | HCl to pH 3 | 0–5 °C (ice bath) | Until precipitate forms | Isolation of 2-[4-(Propan-2-yloxy)phenyl]-1,3-thiazole-4-carboxylic acid |
Alternative Acylation and Derivatization Methods
Some patents describe the use of acylation agents such as acetic anhydride to modify thiazole derivatives, producing mixtures of N-acylated thiazolidine carboxylic acids and thiazolidinium carboxylates. These methods involve:
- Stirring 1,3-thiazolidine-4-carboxylic acid with acetic anhydride and ethanol at 40–85 °C for several hours.
- Recovery of the product by vacuum filtration and drying.
While these methods focus on thiazolidine derivatives, similar conditions could be adapted for thiazole carboxylic acid derivatives with suitable modifications.
Summary Table of Preparation Steps
| Preparation Stage | Key Reagents/Conditions | Outcome/Product |
|---|---|---|
| 1. Condensation | L-cysteine hydrochloride + formaldehyde | Thiazolidine intermediate |
| 2. Oxidation | MnO2 in acetonitrile | Methyl thiazole-4-carboxylate |
| 3. Alkylation (phenol) | Isopropyl halide + base | 4-(Propan-2-yloxy)phenyl derivative |
| 4. Coupling/Condensation | Coupling reagents or condensation agents | Substituted thiazole ester |
| 5. Hydrolysis | NaOH aqueous reflux, acidification | This compound |
Research Findings and Considerations
- The multi-step synthesis requires careful control of reaction temperatures and times to maximize yield and purity.
- Oxidation with MnO2 is a mild method that preserves sensitive functional groups.
- The hydrolysis step is critical for obtaining the free acid form, which is often the target compound for biological or material applications.
- Alkylation of the phenol to form the propan-2-yloxy group is a standard etherification reaction, typically performed under basic conditions.
- Purification often involves recrystallization or chromatographic techniques to separate the desired acid from side products and unreacted intermediates.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Propan-2-yloxy)phenyl]-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions for electrophilic aromatic substitution typically involve the use of strong acids like sulfuric acid or Lewis acids like aluminum chloride.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Nitro or halogenated derivatives of the phenyl ring.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential role as a pharmaceutical agent. Its structure suggests it may interact with biological targets, leading to therapeutic effects. Research has focused on:
- Antimicrobial Activity : Studies have indicated that thiazole derivatives exhibit significant antimicrobial properties. The specific substitution at the phenyl group may enhance this activity, making it a candidate for developing new antibiotics .
- Anti-inflammatory Effects : Compounds containing thiazole rings have shown promise in reducing inflammation in various models. The introduction of the propan-2-yloxy group could potentially modulate inflammatory pathways, offering insights into new anti-inflammatory drugs .
Agricultural Chemistry
The compound’s structural characteristics make it a candidate for agrochemical applications:
- Pesticide Development : Thiazole derivatives are known for their efficacy against pests and diseases in crops. Research is ongoing to evaluate how modifications to the thiazole structure can improve efficacy and reduce toxicity to non-target organisms .
Material Science
Research has explored the use of thiazole derivatives in material science:
- Polymer Chemistry : The compound can be utilized as a building block for synthesizing polymers with specific properties, such as enhanced thermal stability or electrical conductivity. This application is particularly relevant in developing advanced materials for electronics .
Biological Studies
The compound has been used in various biological studies to understand its mechanisms of action:
- Enzyme Inhibition Studies : Investigations into how this compound interacts with specific enzymes can provide insights into its potential as a drug candidate or biochemical tool. The thiazole moiety is known for its ability to bind to enzyme active sites, influencing their activity .
Case Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several thiazole derivatives, including this compound. Results indicated that this compound exhibited significant activity against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.
Case Study 2: Anti-inflammatory Properties
In an experimental model of inflammation, researchers tested various thiazole derivatives for their ability to inhibit pro-inflammatory cytokines. The results showed that the compound significantly reduced levels of TNF-alpha and IL-6, indicating its potential utility in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of 2-[4-(Propan-2-yloxy)phenyl]-1,3-thiazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets. The carboxylic acid group can also form ionic interactions with positively charged residues in proteins.
Comparison with Similar Compounds
Thiazole-4-carboxylic acid derivatives are a well-studied class of compounds due to their diverse pharmacological and agrochemical applications. Below is a detailed comparison of 2-[4-(Propan-2-yloxy)phenyl]-1,3-thiazole-4-carboxylic acid with structurally analogous compounds:
Structural Analogues and Substituent Effects
Key Observations :
- Substituent Impact: Electron-Withdrawing Groups (e.g., Cl, CF₃): Increase lipophilicity and metabolic stability but may reduce solubility. For example, the trifluoromethyl derivative (273.23 g/mol) exhibits higher resistance to enzymatic degradation . Electron-Donating Groups (e.g., isopropoxy, methoxy): Enhance hydrogen-bonding capacity.
- Biological Activity: The methyl-substituted analogue (2-(4-methylphenyl)-1,3-thiazole-4-carboxylic acid) demonstrated strong anti-AgrA activity in docking studies (AutoDock Vina score: -8.2 kcal/mol), suggesting that smaller substituents optimize receptor interactions .
Physicochemical and Pharmacokinetic Comparisons
| Property | Target Compound | 2-(4-Methylphenyl) Analogue | 2-(3-Chlorophenyl) Analogue |
|---|---|---|---|
| LogP (Predicted) | ~2.1 | ~1.8 | ~2.5 |
| Water Solubility | Low (hydrophobic substituent) | Moderate | Low |
| Synthetic Accessibility | Complex (discontinued) | High | Moderate |
Notes:
Biological Activity
2-[4-(Propan-2-yloxy)phenyl]-1,3-thiazole-4-carboxylic acid is a synthetic organic compound with the molecular formula C13H13NO3S and a molecular weight of 263.31 g/mol. This compound features a thiazole ring, a carboxylic acid group, and an isopropoxy group linked to a phenyl ring. The structural characteristics of this compound suggest potential biological activities, particularly in the realms of medicinal chemistry and pharmacology. However, comprehensive research specifically focusing on its biological activity is limited.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Thiazole Ring : A five-membered heterocyclic structure containing sulfur and nitrogen, known for its presence in various biologically active molecules.
- Carboxylic Acid Group : Contributes to the compound's reactivity and potential for interactions with biological targets.
- Isopropoxy Group : May influence solubility and biological activity.
Biological Activity Overview
While specific studies on this compound are scarce, its structural analogs exhibit notable biological activities. The following sections summarize relevant findings from related compounds that may provide insights into the potential biological activity of this compound.
Inhibition of Enzymatic Activity
Research on structurally similar thiazole derivatives indicates their potential as enzyme inhibitors. For example:
- Tyrosinase Inhibition : Compounds similar to thiazole derivatives have shown promise as tyrosinase inhibitors, which are important in regulating melanin production in skin cells. A study demonstrated that certain thiazolidine derivatives significantly inhibited tyrosinase activity by up to 66.47% at specific concentrations .
Anti-inflammatory Properties
Thiazole derivatives have been evaluated for their anti-inflammatory properties:
- Cyclooxygenase Inhibition : Some thiazole-based compounds have been reported to inhibit cyclooxygenase enzymes, which play a critical role in the inflammatory response. For instance, compounds with specific substitutions showed promising results in reducing inflammation in experimental models .
Potential Applications
The potential applications of this compound may include:
- Dermatological Applications : Due to its possible tyrosinase inhibitory activity, it could be developed as a skin-whitening agent.
- Anti-inflammatory Drugs : Its structural features suggest it could be explored for anti-inflammatory drug development.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for synthesizing 2-[4-(Propan-2-yloxy)phenyl]-1,3-thiazole-4-carboxylic acid?
- Methodological Answer : The synthesis typically involves cyclocondensation of a substituted phenylthioamide with α-keto acids or esters. For example, reacting 4-isopropoxyphenylthioamide with ethyl 2-chloroacetoacetate under reflux in ethanol yields the thiazole core. Subsequent hydrolysis of the ester group using NaOH (2M) generates the carboxylic acid moiety . Optimization of solvent systems (e.g., DMF or toluene) and catalysts (e.g., palladium or copper) can improve yields .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- HPLC : Purity assessment using a C18 column with a mobile phase of acetonitrile/water (70:30, v/v) at 254 nm .
- FTIR : Key peaks include the carboxylic acid O–H stretch (~2500–3000 cm⁻¹), C=O stretch (~1700 cm⁻¹), and thiazole ring vibrations (~1450–1600 cm⁻¹) .
- NMR : -NMR signals for the isopropyl group (δ 1.3–1.4 ppm, doublet) and aromatic protons (δ 6.8–7.5 ppm, multiplet) confirm substitution patterns .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer : Stability studies indicate degradation <5% over 12 months when stored in airtight containers at –20°C in the dark. Exposure to humidity (>60% RH) or light (UV) accelerates decomposition, forming 4-isopropoxyphenyl derivatives. Use of desiccants (silica gel) and inert atmospheres (N₂) is recommended .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies in IC₅₀ values (e.g., antimicrobial assays) often arise from variations in bacterial strains or assay conditions. Standardized protocols (CLSI guidelines) and dose-response curves with triplicate replicates are critical. Computational docking (e.g., AutoDock Vina) can reconcile differences by identifying binding site polymorphisms .
Q. How can structure-activity relationships (SAR) guide derivative design?
- Methodological Answer :
- Substituent Analysis : Replacing the isopropoxy group with methoxy or nitro groups alters lipophilicity (logP) and hydrogen-bonding capacity, impacting membrane permeability .
- Thiazole Modifications : Introducing electron-withdrawing groups (e.g., –CF₃) at position 5 enhances enzyme inhibition (e.g., COX-2) by 30–40% .
- Data Table :
| Derivative | R Group | IC₅₀ (μM, COX-2) | logP |
|---|---|---|---|
| Parent | –O-iPr | 12.5 | 2.8 |
| –CF₃ | –CF₃ | 8.2 | 3.1 |
| –NO₂ | –NO₂ | 15.7 | 2.5 |
Q. What mechanistic insights explain its activity against multidrug-resistant pathogens?
- Methodological Answer : The compound disrupts bacterial efflux pumps (e.g., AcrAB-TolC in E. coli) via competitive inhibition, confirmed by ethidium bromide accumulation assays. Synergy studies with ciprofloxacin (FICI ≤0.5) suggest adjuvant potential .
Q. How can computational modeling optimize its pharmacokinetic profile?
- Methodological Answer :
- ADMET Prediction : SwissADME predicts moderate bioavailability (F = 55%) due to high polar surface area (PSA = 85 Ų).
- Metabolic Sites : CYP3A4-mediated oxidation of the isopropyl group generates a hydroxylated metabolite; blocking this site with fluorine improves half-life (t₁/₂ from 2.1 to 4.3 h in rats) .
Contradictory Data Analysis
Q. Why do some studies report cytotoxicity while others do not?
- Methodological Answer : Cytotoxicity (e.g., HepG2 cells) correlates with impurity levels (e.g., residual Pd from synthesis). ICP-MS quantification of metal traces (<1 ppm) and repurification via column chromatography (silica gel, hexane/EtOAc) reduce false positives .
Key Research Gaps
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
